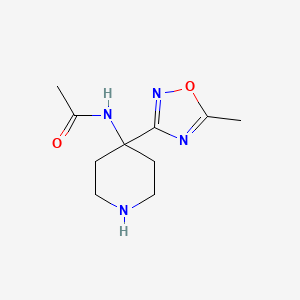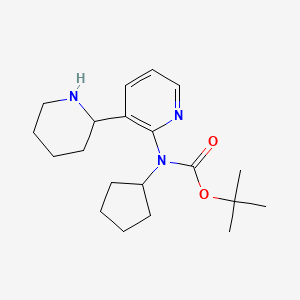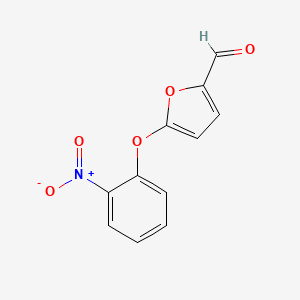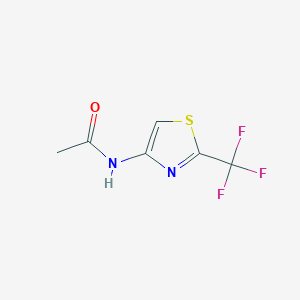
N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide is a compound that features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures . The reaction conditions often require a high temperature of around 180°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antibacterial, and antiviral properties.
Materials Science: Due to its structural features, the compound is investigated for use in the development of new materials with specific properties, such as energetic materials.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide include other oxadiazole derivatives, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl derivatives
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring with an oxadiazole moiety and an acetamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C10H16N4O2/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9/h11H,3-6H2,1-2H3,(H,13,15) |
Clé InChI |
MLRBXLGBIFTEIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2(CCNCC2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)




![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)



![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
